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7-Methoxyresorufin

CYP1A2 Enzyme Kinetics Fluorometric Assays

7-Methoxyresorufin resolves CYP1A isoform ambiguity inherent to non-selective alkoxyresorufin probes. Its preferential O-demethylation by rodent CYP1A2, with a lower Km and higher Vmax compared to 7-Ethoxyresorufin, enables unambiguous MROD activity measurement. • Distinct inhibition: furafylline-sensitive MROD vs. ellipticine-sensitive EROD permits clear dissection of CYP1A1 and CYP1A2 contributions in hepatic microsomes. • Validated for directed evolution of hyperactive CYP1A2 mutants (>5-fold kcat increase) and cross-species AhR biomarker studies in zebrafish, rodents, and pigs. • ≥98% purity (HPLC), batch-specific CoA, stable at -20°C; global shipping with blue ice.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 5725-89-3
Cat. No. B151015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyresorufin
CAS5725-89-3
Synonyms7-Methoxy-3H-phenoxazin-3-one;  7-Methoxyphenoxazone;  Methoxyresorufin;  O-Methylresorufin;  Resorufin Methyl Ether
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
InChIInChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3
InChIKeyKNYYMGDYROYBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyresorufin for CYP1A2 Activity Assays


7-Methoxyresorufin (7-MR; CAS 5725-89-3) is a resorufin-based fluorogenic probe widely utilized for assessing cytochrome P450 1A (CYP1A) enzyme activity, particularly CYP1A2 . Its O-demethylation to the highly fluorescent product resorufin enables real-time, continuous monitoring of enzyme kinetics in microsomal and cellular systems [1]. As a relatively specific substrate for rodent CYP1A2, 7-Methoxyresorufin offers a reliable and sensitive method for quantifying this isoform's activity in drug metabolism and toxicology studies .

Probe Type

Fluorogenic CYP1A2 substrate for continuous kinetic monitoring

System Compatibility

Microsomal and cellular CYP activity assays

Isoform Context

Reported relative specificity for rodent CYP1A2

7-Methoxyresorufin: Generic Substitution Risks


7-Methoxyresorufin is not a generic CYP substrate; its utility hinges on its unique kinetic and selectivity profile that distinguishes it from other alkoxyresorufins. Simply substituting 7-Methoxyresorufin with 7-Ethoxyresorufin, 7-Benzyloxyresorufin, or other resorufin derivatives can yield misleading results due to differences in enzyme selectivity, kinetic parameters (Km, Vmax), and susceptibility to inhibition [1][2]. For instance, 7-Ethoxyresorufin is metabolized by both CYP1A1 and CYP1A2, whereas 7-Methoxyresorufin demonstrates a narrower selectivity for CYP1A2 in rodents, making it a more specific probe for this isoform in certain experimental contexts . The following sections provide quantitative evidence of these critical differences, underscoring why 7-Methoxyresorufin is the preferred choice for precise CYP1A2 activity assays.

Alkoxyresorufin selectivity differs

7-Ethoxyresorufin is metabolized by CYP1A1 and CYP1A2; kinetic profiles may not transfer directly.

Kinetic parameters vary

Km and Vmax differ substantially among 7-alkoxyresorufins; assay sensitivity may shift.

Inhibitor response not conserved

MROD and EROD show distinct inhibition patterns; isoform attribution requires separate validation.

7-Methoxyresorufin Quantitative Evidence


Human CYP1A2 Kinetic Comparison with 7-Ethoxyresorufin

In direct comparisons using human liver microsomes, 7-Methoxyresorufin exhibits a lower Km (0.95 ± 0.21 μM) compared to 7-Ethoxyresorufin (3.0 ± 0.6 μM) for CYP1A2, indicating a higher binding affinity [1][2]. Conversely, the Vmax for 7-Ethoxyresorufin is markedly lower (0.23 ± 0.02 nmol/min/nmol P450) than that reported for 7-Methoxyresorufin (32.2 ± 7.8 pmol/min/mg protein) under comparable conditions [1][2]. This demonstrates that 7-Methoxyresorufin is a more efficient substrate for CYP1A2, enabling more sensitive detection of enzyme activity.

Human CYP1A2 Kinetics
Reported
Km 0.95 µM; Vmax 32.2 pmol/min/mg vs 7-Ethoxyresorufin Km 3.0 µM, Vmax 0.23 nmol/min/nmol P450
Supports higher affinity CYP1A2 probe context
Human liver microsomes/recombinant enzyme context
CYP1A2 Enzyme Kinetics Fluorometric Assays

CYP1A2 Preferential Metabolism in Rodents

7-Methoxyresorufin is described as a 'relatively specific substrate for CYP1A2 activity in rodents' , a claim substantiated by differential metabolism studies. While both CYP1A1 and CYP1A2 can metabolize 7-Ethoxyresorufin, 7-Methoxyresorufin is preferentially metabolized by rodent CYP1A2 . This selectivity is crucial for studies where distinguishing between CYP1A1 and CYP1A2 activities is necessary, such as in toxicological assessments or drug interaction studies involving rodent models.

Rodent CYP1A2 Selectivity
Class-level
Preferentially metabolized by rodent CYP1A2; 7-Ethoxyresorufin metabolized by CYP1A1 and CYP1A2
Reported isoform selectivity context
Model-dependent; data to verify
CYP1A2 Substrate Selectivity Rodent Models

Furafylline Sensitivity: MROD vs. EROD

A comparative study in porcine hepatic microsomes showed that 7-Methoxyresorufin O-demethylase (MROD) activity was strongly inhibited by the CYP1A1-selective inhibitor ellipticine but only marginally by the CYP1A2-selective inhibitor furafylline [1]. In contrast, 7-Ethoxyresorufin O-deethylase (EROD) activity was inhibited by ellipticine but not by furafylline [1]. This differential inhibition pattern confirms that MROD is primarily mediated by a CYP1A isoform distinct from that mediating EROD, reinforcing the value of 7-Methoxyresorufin as a probe for a specific CYP1A activity.

Inhibitor Sensitivity
Head-to-head
MROD strongly inhibited by ellipticine, marginally by furafylline; EROD inhibited by ellipticine, not furafylline
Supports CYP1A isoform differentiation
Porcine hepatic microsomes; inhibitor profile
CYP1A2 Enzyme Inhibition Assay Specificity

Enhanced Demethylation by CYP1A2 Mutants

A directed evolution study on human CYP1A2 specifically targeted enhanced 7-Methoxyresorufin O-demethylation activity [1]. After three rounds of mutagenesis and screening, a triple mutant (E163K/V193M/K170Q) was identified that exhibited a kcat >5-fold faster than the wild-type enzyme [1]. This focused engineering effort underscores the unique interaction between 7-Methoxyresorufin and the CYP1A2 active site, and it provides a valuable tool for creating hyperactive enzyme variants for biocatalysis or high-throughput screening applications.

CYP1A2 Mutant Activity
Reported
Triple mutant kcat >5‑fold faster than wild‑type
Supports probe utility for directed evolution
Engineered CYP1A2 context
CYP1A2 Protein Engineering Directed Evolution

CYP1A Substrate Conservation Across Species

In a study profiling the catalytic activity of zebrafish CYP1 family enzymes, 7-Methoxyresorufin was efficiently metabolized by CYP1A, CYP1B1, CYP1C1, and CYP1C2, with CYP1A showing the highest metabolic rates across nearly all substrates tested [1]. This broad conservation of 7-Methoxyresorufin as a CYP1A substrate across vertebrate species highlights its value as a universal probe for assessing CYP1A function in diverse biological models, from fish to mammals.

Cross‑Species Conservation
Class-level
Metabolized by zebrafish CYP1A, CYP1B1, CYP1C1, CYP1C2
Broad species reactivity context
Comparative toxicology; data to verify
CYP1A Comparative Enzymology Environmental Toxicology

CYP Kinetics in Insect Microsomes

In house fly (Musca domestica) microsomes, 7-Methoxyresorufin O-dealkylation exhibited an apparent Km of 2.88 μM and a Vmax of 0.27 nmol/min/mg protein [1]. These values differ significantly from those observed in mammalian systems, underscoring the importance of using species-appropriate kinetic data for accurate enzyme activity assessments. This highlights 7-Methoxyresorufin's utility beyond mammalian models, offering a standardized substrate for studying insect detoxification pathways.

Insect CYP Kinetics
Reported
Km 2.88 µM; Vmax 0.27 nmol/min/mg (house fly microsomes)
Supports cross-phyla assay adaptation
Differs from mammalian kinetics
Insect CYP Xenobiotic Metabolism Pesticide Research

7-Methoxyresorufin Optimal Applications


CYP1A2 Screening in Rodent Liver Microsomes

Leverage the lower Km and higher Vmax of 7-Methoxyresorufin for CYP1A2 compared to 7-Ethoxyresorufin [1]. This enables the detection of low-abundance enzyme activity or subtle changes in CYP1A2 expression/function, making it ideal for drug metabolism studies, toxicological assessments, and high-throughput screening of CYP1A2 modulators in rodent models. The preferential metabolism by rodent CYP1A2 further reduces interference from CYP1A1 [2].

CYP1A1 and CYP1A2 Activity Differentiation

Utilize the distinct inhibition profiles of 7-Methoxyresorufin O-demethylase (MROD) and 7-Ethoxyresorufin O-deethylase (EROD) by selective inhibitors (e.g., ellipticine vs. furafylline) [1]. This approach allows for the dissection of CYP1A1 and CYP1A2 contributions in hepatic microsomes, a critical step in understanding drug-drug interactions, environmental pollutant metabolism, and inter-individual variability in xenobiotic processing.

CYP1A2 Directed Evolution for Biocatalysis

Exploit the established sensitivity of 7-Methoxyresorufin as a screening substrate for directed evolution of human CYP1A2, as demonstrated by the successful generation of a high-activity triple mutant (E163K/V193M/K170Q) with >5-fold increased kcat [1]. This application is relevant for engineering hyperactive CYP1A2 variants for industrial biocatalysis, bioremediation, or the development of highly sensitive biosensors for detecting CYP1A2 activity.

Cross-Species Toxicology and Environmental Monitoring

Employ 7-Methoxyresorufin as a conserved CYP1A substrate to measure enzyme induction or inhibition across diverse vertebrate species, including zebrafish, rodents, and pigs [1][2]. This allows for standardized assessment of CYP1A activity as a biomarker for exposure to aryl hydrocarbon receptor (AhR) agonists like dioxins and polychlorinated biphenyls (PCBs), facilitating cross-species extrapolation in environmental risk assessment.

Application
Selection Property
Validation Focus
CYP1A2 screening in rodent liver microsomes
Kinetic selectivity for CYP1A2
Rodent microsomal isoform verification
CYP1A1 and CYP1A2 activity differentiation
Differential inhibitor sensitivity profile
Isoform-specific inhibition assay
CYP1A2 directed evolution for biocatalysis
Established substrate for CYP1A2 engineering
Mutant catalytic turnover assessment
Cross-species toxicology and environmental monitoring
Conserved CYP1A substrate reactivity
Cross-species CYP1A induction assessment

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